![molecular formula C13H9BrO3 B11836154 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-82-7](/img/structure/B11836154.png)
8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is characterized by the presence of a bromomethyl group at the 8th position and a methyl group at the 4th position on the furobenzopyran structure.
Vorbereitungsmethoden
The synthesis of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-2H-furo2,3-hbenzopyran-2-one, using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of their function.
Vergleich Mit ähnlichen Verbindungen
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds, such as:
- 4-Methyl-2H-furo2,3-hbenzopyran-2-one : Lacks the bromomethyl group, making it less reactive in substitution reactions.
- 8-(Chloromethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one : Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.
- 8-(Bromomethyl)-2H-furo 2,3-hbenzopyran-2-one : Lacks the methyl group at the 4th position, which may affect its chemical properties and reactivity .
These comparisons highlight the unique structural features and reactivity of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
139395-82-7 |
|---|---|
Molekularformel |
C13H9BrO3 |
Molekulargewicht |
293.11 g/mol |
IUPAC-Name |
8-(bromomethyl)-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H9BrO3/c1-7-4-12(15)17-13-9(7)2-3-11-10(13)5-8(6-14)16-11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MJBQOIZNCDJDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


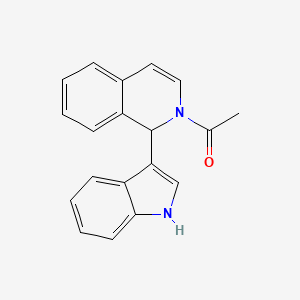


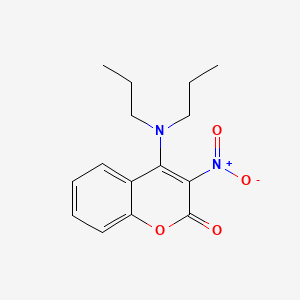
![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)


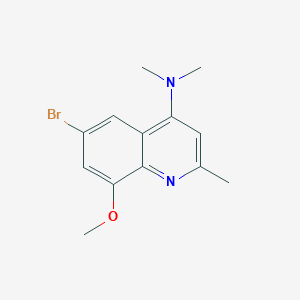
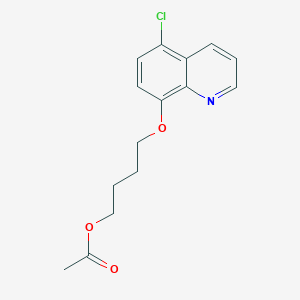
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)
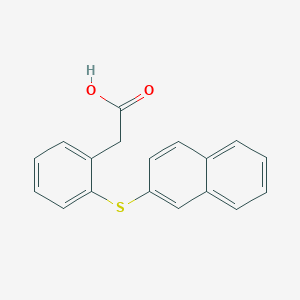
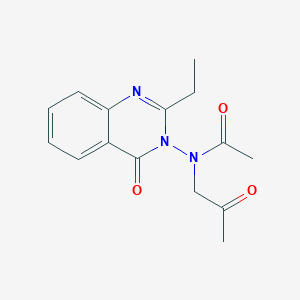

![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)
